molecular formula C10H7NO3 B1672091 8-Hydroxy-5-quinolinecarboxylic acid CAS No. 5852-78-8

8-Hydroxy-5-quinolinecarboxylic acid

Cat. No.: B1672091
CAS No.: 5852-78-8
M. Wt: 189.17 g/mol
InChI Key: JGRPKOGHYBAVMW-UHFFFAOYSA-N
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Description

IOX1, also known as 5-Carboxy-8-hydroxyquinoline, is a potent inhibitor of 2-oxoglutarate (2OG) oxygenases. These enzymes play crucial roles in epigenetic regulation and cellular responses to hypoxia. Specifically, IOX1 targets the Jumonji C domain (JmjC) demethylases, which are histone demethylases involved in modifying chromatin structure and gene expression .

Scientific Research Applications

IOX1 finds applications in several scientific fields:

    Epigenetics: Studying histone modifications and their impact on gene regulation.

    Cancer Research: Investigating the role of histone demethylases in cancer progression.

    Hypoxia Response: Understanding how cells sense and adapt to low oxygen levels.

Mechanism of Action

Target of Action

IOX1 primarily targets 2-oxoglutarate (2OG) oxygenases , including Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in the regulation of gene expression through the demethylation of histones . IOX1 also targets TET2 , a DNA demethylase , and KDM3 , a histone demethylase .

Mode of Action

IOX1 interacts with its targets by inhibiting their enzymatic activity. It binds to the Jumonji C domain of KDM3, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . IOX1 also suppresses IL-17 expression in mouse and human CD4+ T cells by targeting TET2 .

Biochemical Pathways

IOX1 affects several biochemical pathways. It significantly suppresses Wnt target gene transcription, a critical pathway in Wnt-induced tumorigenesis, notably in colorectal cancers . IOX1 also inhibits the JMJD1A/β-catenin/P-gp pathway, enhancing the immune-stimulatory immunogenic cell death induced by doxorubicin .

Pharmacokinetics

Iox1 is known to be cell-permeable , suggesting it can be absorbed and distributed within the body. More research is needed to fully understand the pharmacokinetics of IOX1.

Result of Action

IOX1 has been shown to have significant effects at the molecular and cellular levels. It can reduce the expression of the inflammatory cytokine IL-17a and the chemokine Ccl20 in Th17 cells . IOX1 also suppresses Wnt target gene transcription and colorectal cancer tumorigenesis . Moreover, it enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .

Action Environment

The environment can influence the action, efficacy, and stability of IOX1. For instance, in an experimental model of autoimmune uveoretinitis, IOX1 was found to alleviate inflammation without significantly affecting the physiological indicators of mice . This suggests that IOX1 may have a good safety profile, potentially providing a new anti-inflammatory treatment for clinical inflammatory and autoimmune diseases .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

8-Hydroxyquinoline derivatives, including 8-Hydroxy-5-quinolinecarboxylic acid, have a rich diversity of biological properties and are considered privileged structures . They have been explored for broad-ranging biological effects and have been identified as promising drugs or candidates . Therefore, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .

Biochemical Analysis

Biochemical Properties

IOX1 interacts with several enzymes and proteins, particularly the Jumonji domain (JMJD) histone demethylases . It inhibits the enzymatic activity of these biomolecules, thereby affecting the demethylation process . Specifically, IOX1 has been found to inhibit the JMJD2 family of 2-oxoglutarate-dependent histone demethylases .

Cellular Effects

IOX1 has significant effects on various types of cells and cellular processes. It has been shown to suppress Wnt target gene transcription in colorectal cancer cells . Additionally, IOX1 can inhibit the P-glycoproteins (P-gp) in cancer cells through the JMJD1A/β-catenin/P-gp pathway . This inhibition enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .

Molecular Mechanism

IOX1 exerts its effects at the molecular level through several mechanisms. It inhibits the enzymatic activity of KDM3 by binding to the Jumonji C domain, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . This inhibition suppresses Wnt/β-catenin signaling and colorectal cancer tumorigenesis .

Temporal Effects in Laboratory Settings

The effects of IOX1 change over time in laboratory settingsFor instance, IOX1 has been found to significantly suppress Wnt target gene transcription and colorectal cancer tumorigenesis .

Metabolic Pathways

IOX1 is involved in several metabolic pathways. It has been shown to regulate the AKT/mTOR signaling pathway . This regulation occurs through its interaction with PIK3C2B, a critical molecule in this pathway .

Transport and Distribution

It is known that IOX1 can inhibit the P-glycoproteins (P-gp) in cancer cells, which may affect its localization or accumulation .

Subcellular Localization

Given its role as an inhibitor of histone demethylases, it is likely that IOX1 interacts with these enzymes in the nucleus where they exert their function .

Preparation Methods

Synthetic Routes:: IOX1 can be synthesized through chemical reactions. While specific synthetic routes may vary, one common method involves the following steps:

    Starting Material: Starting with 8-hydroxyquinoline.

    Carboxylation: Introducing a carboxylic acid group at the 5-position of the quinoline ring.

    Purification: Purifying the product to obtain IOX1.

Industrial Production:: IOX1 is not typically produced on an industrial scale due to its specialized research applications. researchers can synthesize it in the laboratory for experimental purposes.

Chemical Reactions Analysis

Reactions:: IOX1 inhibits various 2OG oxygenases, including KDM4C, KDM4E, KDM2A, KDM3A, and KDM6B. These enzymes are involved in histone demethylation and other cellular processes.

    Common Reagents: Fe (II), ascorbate, and 2OG.

    Major Products: IOX1 inhibits the demethylation of specific histone residues, affecting gene expression and chromatin dynamics.

Comparison with Similar Compounds

IOX1’s uniqueness lies in its broad-spectrum inhibition of JmjC demethylases. Similar compounds include other 2OG oxygenase inhibitors, but IOX1’s potency and selectivity set it apart.

Properties

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRPKOGHYBAVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207236
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-78-8
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5852-78-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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